
タペンタドール塩酸塩
概要
説明
Tapentadol hydrochloride is a centrally acting synthetic analgesic with a dual mechanism of action. It functions as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This combination allows it to effectively manage moderate to severe pain, including neuropathic pain .
科学的研究の応用
Pharmacological Mechanism
Tapentadol acts through two primary mechanisms:
- Mu-opioid receptor agonism : This provides analgesic effects similar to traditional opioids.
- Norepinephrine reuptake inhibition : This enhances pain relief by increasing norepinephrine levels, contributing to its efficacy in treating neuropathic pain .
Acute Pain Management
Tapentadol is approved for the treatment of moderate to severe acute pain. Clinical trials have demonstrated its effectiveness in various postoperative settings, such as:
- Dental Extraction Pain : Significant pain reduction was observed in patients receiving tapentadol compared to placebo .
- Bunionectomy Surgery : Studies indicated that tapentadol provided effective analgesia post-surgery, comparable to oxycodone but with a better gastrointestinal side effect profile .
Chronic Pain Management
While not officially approved for chronic pain management, tapentadol has shown promise in treating conditions such as:
- Osteoarthritis : Efficacy has been noted in patients awaiting joint replacement surgery, where tapentadol significantly reduced pain intensity compared to placebo and was not inferior to oxycodone .
- Low Back Pain : Clinical evaluations suggest that tapentadol can effectively manage chronic low back pain, offering an alternative for patients who may not tolerate traditional opioids well .
Neuropathic Pain
Tapentadol has been specifically indicated for diabetic peripheral neuropathy. Clinical studies have reported significant improvements in pain relief for patients suffering from this condition, highlighting its utility as a first-line treatment option for neuropathic pain .
Safety and Tolerability
Tapentadol's safety profile is generally favorable compared to other opioids. Common side effects include:
- Gastrointestinal disturbances (e.g., nausea, constipation)
- Central nervous system effects (e.g., dizziness, drowsiness)
Notably, the incidence of these adverse effects appears lower than that associated with oxycodone . Serious risks include addiction potential and respiratory depression; thus, careful patient selection is crucial .
Comparative Efficacy
A comparative analysis of tapentadol versus other opioids reveals:
- Analgesic Potency : Tapentadol exhibits a potency between tramadol and morphine, with efficacy comparable to oxycodone while presenting fewer side effects .
- Abuse Potential : Studies indicate that tapentadol has a lower abuse potential compared to many Schedule II opioids, making it a safer choice for long-term management in certain populations .
Case Studies and Clinical Trials
Several pivotal clinical trials have informed the understanding of tapentadol's applications:
作用機序
Target of Action
Tapentadol hydrochloride primarily targets the mu-opioid receptor (MOR) and the norepinephrine transporter . The MOR is a G-protein coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia . The norepinephrine transporter is responsible for the reuptake of norepinephrine, a neurotransmitter involved in pain modulation .
Mode of Action
Tapentadol hydrochloride acts as an agonist at the MOR and also inhibits norepinephrine reuptake . This dual mechanism of action allows tapentadol to exert its analgesic effects centrally, attenuating pain . The MOR agonism predominantly allows for analgesia in nociceptive pain, while the norepinephrine reuptake inhibition contributes, in a predominant manner, for analgesic efficacy in cases of neuropathic pain .
Biochemical Pathways
The two mechanisms of action of tapentadol hydrochloride work synergistically to reduce pain. The MOR agonism activates inhibitory pain pathways, while the inhibition of norepinephrine reuptake enhances the activation of these pathways . This dual action results in a broad range of pain management, from nociceptive to neuropathic .
Result of Action
The molecular and cellular effects of tapentadol’s action result in significant pain relief. The activation of the MOR and the inhibition of norepinephrine reuptake in the central nervous system lead to a decrease in the perception of pain . This makes tapentadol effective in a broad range of pain models, including nociceptive, inflammatory, visceral, mono- and polyneuropathic models .
Action Environment
Environmental factors such as co-administration with other drugs can influence the action, efficacy, and stability of tapentadol. For instance, no significant change in plasma concentration of tapentadol was observed when it was administered with paracetamol, naproxen, or aspirin . This suggests that tapentadol can be safely used in combination with these drugs without altering its pharmacokinetic profile .
生化学分析
Biochemical Properties
Tapentadol Hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized at its phenolic hydroxyl group via glucuronidation by the UGT1A9 and UGT2B7 enzymes .
Cellular Effects
Tapentadol Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by acting as a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Tapentadol Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tapentadol Hydrochloride change over time. It has been observed that Tapentadol Hydrochloride suffers from rapid clearance due to extensive metabolism in vivo, which results in low oral bioavailability .
Dosage Effects in Animal Models
The effects of Tapentadol Hydrochloride vary with different dosages in animal models. After oral administration, most of Tapentadol Hydrochloride (70%) is quickly metabolized .
Metabolic Pathways
Tapentadol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as UGT1A9 and UGT2B7 during its metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Tapentadol hydrochloride can be synthesized through various methods. One common approach involves the reaction of 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol with hydrochloric acid to form the hydrochloride salt. The process typically involves the use of solvents such as ethanol and acetone .
Industrial Production Methods: Industrial production of tapentadol hydrochloride often involves crystallization techniques to ensure high purity and stability. For instance, the preparation of tapentadol hydrochloride crystal form C involves specific conditions such as the use of ethanol and acetone as solvents, and controlled temperature and stirring conditions .
化学反応の分析
Types of Reactions: Tapentadol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Tapentadol hydrochloride can be reduced to form different analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are often employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of tapentadol .
類似化合物との比較
Tramadol: Like tapentadol hydrochloride, tramadol is a centrally acting analgesic with dual mechanisms of action. .
Uniqueness of Tapentadol Hydrochloride: Tapentadol hydrochloride is unique due to its balanced dual mechanism of action, providing effective pain relief with a lower incidence of side effects compared to other opioids. Its ability to inhibit norepinephrine reuptake sets it apart from many other analgesics .
生物活性
Tapentadol hydrochloride is a novel analgesic that exhibits a dual mechanism of action, functioning as a mu-opioid receptor (MOR) agonist and a norepinephrine (NE) reuptake inhibitor. This compound is primarily used for the management of moderate to severe pain and is distinguished from traditional opioids by its unique pharmacological profile.
Pharmacodynamics
The dual mechanism of tapentadol allows it to effectively modulate pain pathways in the central nervous system (CNS).
- Mu-Opioid Receptor Agonism : Tapentadol binds to MOR, which is responsible for its analgesic effects.
- Norepinephrine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine, tapentadol enhances descending inhibitory pain pathways, contributing to its analgesic efficacy.
Binding Affinity
Research indicates that tapentadol has varying binding affinities for different receptors:
Receptor Type | Ki Value (µM) |
---|---|
Mu-Opioid Receptor (MOR) | 0.096 |
Delta-Opioid Receptor (DOR) | 0.97 |
Kappa-Opioid Receptor (KOR) | 0.91 |
Norepinephrine Transporter | 0.48 |
Serotonin Transporter | 2.37 |
These values suggest that tapentadol has a higher affinity for MOR and NE transporters compared to DOR and KOR, which may explain its effectiveness in pain management without the typical side effects associated with other opioids .
Pharmacokinetics
Tapentadol is characterized by rapid absorption and extensive metabolism:
- Bioavailability : Approximately 32% after oral administration due to first-pass metabolism.
- Half-Life : The terminal half-life is about 4 hours.
- Metabolism : Predominantly metabolized through Phase II pathways, primarily via conjugation with glucuronic acid, resulting in inactive metabolites. The major metabolite, tapentadol-O-glucuronide, does not contribute to analgesic effects .
Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Volume of Distribution | 540 ± 98 L |
Total Clearance | 1530 ± 177 mL/min |
Excretion | 99% via kidneys |
Clinical Studies and Case Reports
Several studies have evaluated the efficacy and safety of tapentadol in various clinical settings:
- Efficacy in Pain Management : In a randomized controlled trial involving patients with chronic pain, tapentadol demonstrated significant reductions in pain scores compared to placebo, highlighting its effectiveness as an analgesic .
- Comparison with Other Analgesics : A study comparing tapentadol with oxycodone found that tapentadol provided comparable pain relief with a lower incidence of side effects such as constipation and sedation .
- Long-term Use : A case series reported successful long-term management of neuropathic pain with tapentadol, emphasizing its role in chronic pain therapy without significant tolerance development .
Safety Profile
Tapentadol's safety profile is generally favorable compared to traditional opioids:
- Adverse Effects : Common side effects include nausea, dizziness, and somnolence; however, the risk of respiratory depression is lower than that associated with classic opioids due to its unique mechanism of action .
- Risk of Abuse : Although classified as an opioid, tapentadol has shown lower potential for abuse compared to other opioids like oxycodone or morphine due to its dual action and less euphoric effect .
特性
IUPAC Name |
3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-YECZQDJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938677 | |
Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175591-09-0 | |
Record name | Tapentadol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175591-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tapentadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAPENTADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71204KII53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。